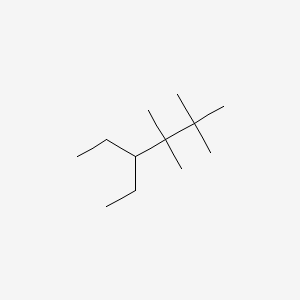
1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl- is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine with 1,3-diketones, followed by chloromethylation. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole oxides or reduction to yield dihydropyrazoles.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and fused ring systems, each with distinct chemical and physical properties .
Scientific Research Applications
1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl- involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include modulation of signaling cascades and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 5-(chloromethyl)-1-(1-cyclopentylethyl)-3-isopropyl-: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
3,5-Diphenyl-1H-pyrazole:
Uniqueness
1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl- is unique due to its specific substituents, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industry .
Properties
CAS No. |
62353-38-2 |
|---|---|
Molecular Formula |
C16H15ClN2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
3-(chloromethyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C16H15ClN2/c17-12-15-11-16(13-7-3-1-4-8-13)18-19(15)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
HCMJIPBCLFOZLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane](/img/structure/B14536226.png)




![4-{[2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14536258.png)

